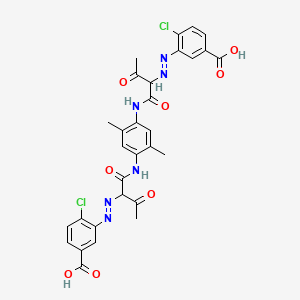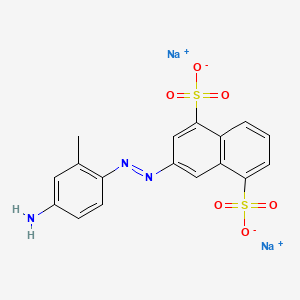
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is a synthetic organic compound. It is characterized by the presence of a naphthalene ring substituted with two sulfonic acid groups and an azo linkage to a 4-amino-2-methylphenyl group. This compound is commonly used as a dye intermediate and in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: 4-amino-2-methylphenylamine and 1,5-naphthalenedisulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, ((4-amino-phenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-methylphenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-chloro-2-methylphenyl)azo)-, sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is unique due to the presence of both the 4-amino-2-methylphenyl group and the naphthalenedisulfonic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications compared to its analogs.
Propriétés
Numéro CAS |
68400-80-6 |
|---|---|
Formule moléculaire |
C17H13N3Na2O6S2 |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
disodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.2Na/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
RAUBHUCNBOKUJJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


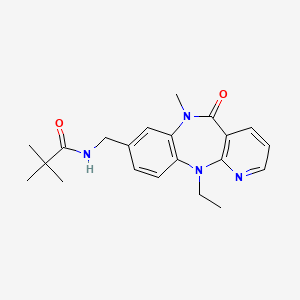
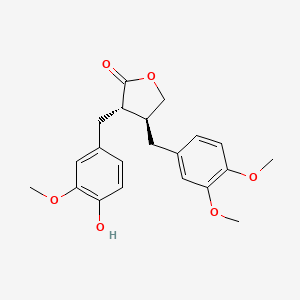
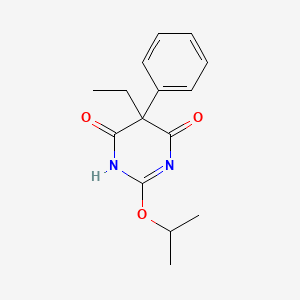
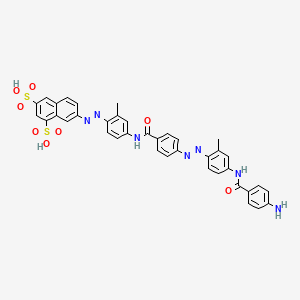
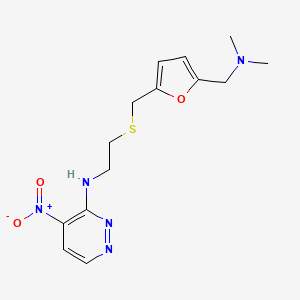
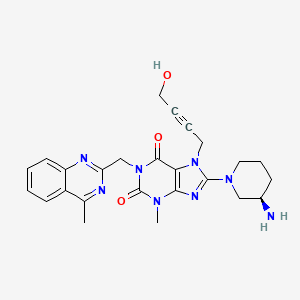
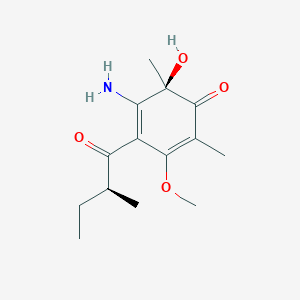

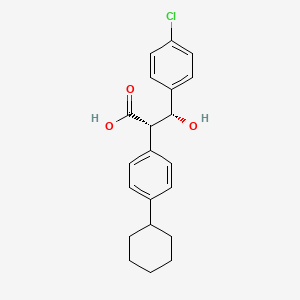
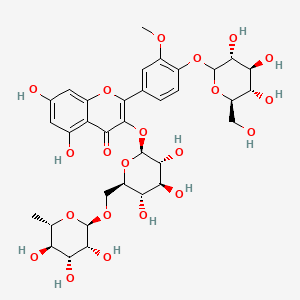
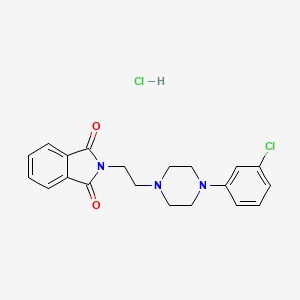

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
